1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-methylene-3-(phenylmethyl)-
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-methylene-3-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure.
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-methylene-3-(phenylmethyl)- involves several steps. One common method includes the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction conditions typically involve dissolving the starting material in an appropriate solvent and heating it under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-methylene-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of neural calcium uptake. This action is believed to protect against brain edema and memory deficits by stabilizing neural cell membranes and preventing calcium overload . The molecular targets include calcium channels and associated signaling pathways.
Comparison with Similar Compounds
Similar compounds include other spirocyclic derivatives such as:
- 2-azaspiro[4.4]nonane-1,3-dione derivatives
- 2-azaspiro[4.5]decane-1,3-dione derivatives
- 3-cyclohexyl-pyrrolidine-2,5-dione derivatives Compared to these compounds, 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-methylene-3-(phenylmethyl)- stands out due to its potent inhibitory effect on neural calcium uptake and its protective action against brain edema and memory deficits .
Properties
CAS No. |
134069-78-6 |
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Molecular Formula |
C31H32F2N2O2 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3-benzyl-8-[4,4-bis(4-fluorophenyl)butyl]-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C31H32F2N2O2/c1-23-31(37-30(36)35(23)22-24-6-3-2-4-7-24)17-20-34(21-18-31)19-5-8-29(25-9-13-27(32)14-10-25)26-11-15-28(33)16-12-26/h2-4,6-7,9-16,29H,1,5,8,17-22H2 |
InChI Key |
ATJISRBMSWCLFL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC(=O)N1CC5=CC=CC=C5 |
Origin of Product |
United States |
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